REACTION_CXSMILES
|
ON=[CH:3][C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][CH:8]=1)=[O:5].[OH:14]S(O)(=O)=O>>[CH3:13][C:10]1[CH:9]=[C:8]2[C:7](=[CH:12][CH:11]=1)[NH:6][C:4](=[O:5])[C:3]2=[O:14]
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Name
|
|
Quantity
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14 g
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Type
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reactant
|
Smiles
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ON=CC(=O)NC1=CC=C(C=C1)C
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Name
|
|
Quantity
|
70 mL
|
Type
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reactant
|
Smiles
|
OS(=O)(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred at the same temperature for another 1 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After the addition
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Type
|
ADDITION
|
Details
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was poured
|
Type
|
CUSTOM
|
Details
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into crushed ice
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Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with chilled water several times
|
Type
|
CUSTOM
|
Details
|
Finally it was dried in a vacuum oven
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |